molecular formula C17H14ClN3O B14677858 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one CAS No. 37554-28-2

6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one

Cat. No.: B14677858
CAS No.: 37554-28-2
M. Wt: 311.8 g/mol
InChI Key: LSQKQWLIRRQNSL-UHFFFAOYSA-N
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Description

6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Pyridin-2-yl Group: This step involves the substitution of a suitable leaving group on the quinazolinone core with a pyridin-2-yl group, often using palladium-catalyzed cross-coupling reactions.

    Cyclopropylmethylation: The final step involves the alkylation of the quinazolinone core with cyclopropylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the quinazolinone core or the pyridin-2-yl group, potentially leading to dihydroquinazolinone or reduced pyridine derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. For example, they may inhibit kinases, disrupt DNA synthesis, or modulate immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-yl)quinazolin-2(1H)-one: Lacks the chloro and cyclopropylmethyl groups.

    6-Chloro-4-(pyridin-2-yl)quinazolin-2(1H)-one: Lacks the cyclopropylmethyl group.

    1-(Cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one: Lacks the chloro group.

Uniqueness

The presence of the chloro, cyclopropylmethyl, and pyridin-2-yl groups in 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one imparts unique chemical and biological properties. These structural features may enhance its binding affinity to biological targets, improve its stability, and modulate its reactivity in chemical reactions.

Properties

CAS No.

37554-28-2

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

6-chloro-1-(cyclopropylmethyl)-4-pyridin-2-ylquinazolin-2-one

InChI

InChI=1S/C17H14ClN3O/c18-12-6-7-15-13(9-12)16(14-3-1-2-8-19-14)20-17(22)21(15)10-11-4-5-11/h1-3,6-9,11H,4-5,10H2

InChI Key

LSQKQWLIRRQNSL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=N4

Origin of Product

United States

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